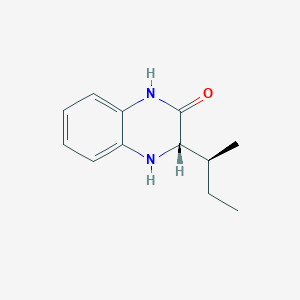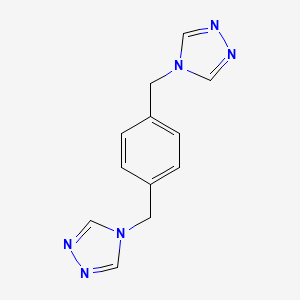![molecular formula C10H17N3 B15051707 (4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine is a chemical compound with the molecular formula C10H16N2 It is characterized by the presence of an aminobutyl group attached to a pyridin-2-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine typically involves the reaction of pyridine-2-carbaldehyde with 1,4-diaminobutane. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: (4-Aminobutyl)[(pyridin-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
科学研究应用
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with target molecules, while the pyridin-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- (4-Aminobutyl)(methyl)[2-(pyridin-2-yl)ethyl]amine
- 4-(Aminomethyl)piperidine
- N-(pyridin-4-yl)pyridin-4-amine
Comparison: (4-Aminobutyl)[(pyridin-2-yl)methyl]amine is unique due to its specific combination of aminobutyl and pyridin-2-ylmethyl groups. This combination allows for distinct interactions with molecular targets, which can result in unique biological activities compared to similar compounds .
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
N'-(pyridin-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H17N3/c11-6-2-4-7-12-9-10-5-1-3-8-13-10/h1,3,5,8,12H,2,4,6-7,9,11H2 |
InChI 键 |
MPQPYZYPJBRNNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)

![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)





![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)

![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
